

A Cross-Species Examination of Lesinurad Sodium's Potency on Urate Transporters

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Compound of Interest

Compound Name: *Lesinurad Sodium*

Cat. No.: *B608527*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Lesinurad Sodium**'s in vitro effects on key urate transporters across different species. The data presented is intended to support research and development efforts in the field of hyperuricemia and gout treatment. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), primarily targets the URAT1 transporter in the kidneys to increase uric acid excretion.^[1] Understanding its species-specific activity is crucial for the preclinical evaluation and clinical development of uricosuric agents.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of **Lesinurad Sodium** against various urate transporters in humans and rats. At present, detailed public data on other species such as monkeys, dogs, and rabbits is limited.

| Transporter | Species | Lesinurad IC50 (µM) | Reference |
|-------------|---------|-----------------------|-----------|
| URAT1 | Human | 3.53 - 7.3 | [2][3][4] |
| Rat | 74.84 | [5] | |
| OAT4 | Human | 2.03 - 3.7 | [2][3][4] |
| OAT1 | Human | 3.90 | [2] |
| OAT3 | Human | 3.54 | [2] |
| GLUT9 | Human | > 100 (No inhibition) | [2] |
| ABCG2 | Human | > 100 (No inhibition) | [2] |

Key Findings from Quantitative Data:

- Lesinurad demonstrates potent inhibition of human URAT1 and OAT4, the primary transporters responsible for renal urate reabsorption.[2][6][7]
- A significant species difference is observed in the inhibition of URAT1, with Lesinurad being approximately 20-fold more potent against human URAT1 than rat URAT1.[5] This difference is attributed to a single amino acid substitution (Phenylalanine 365 in humans vs. Tyrosine in rats) within the transporter.
- Lesinurad exhibits inhibitory activity against human OAT1 and OAT3 in vitro, although it is not considered to inhibit these transporters in a clinical setting at therapeutic concentrations. [2][8]
- Lesinurad does not inhibit the urate transporters GLUT9 and ABCG2 at clinically relevant concentrations.[2][3]

Experimental Methodologies

The following protocols provide a detailed overview of the in vitro methods used to determine the inhibitory activity of **Lesinurad Sodium** on urate transporters.

In Vitro Urate Transporter Inhibition Assay (HEK293 Cells)

This protocol describes a common method for assessing the inhibitory effect of compounds on urate transporters expressed in a mammalian cell line.

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are seeded in 24-well plates and grown to 80-90% confluency.
- Transient transfection of the cells with a plasmid DNA vector containing the full-length cDNA of the target urate transporter (e.g., human URAT1, rat URAT1, human OAT4) is performed using a suitable transfection reagent (e.g., Lipofectamine). A control group is transfected with an empty vector.

2. Uric Acid Uptake Assay:

- 24 to 48 hours post-transfection, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 5.6 mM glucose, and 25 mM HEPES.
- The cells are then pre-incubated for 15-30 minutes in the Krebs-Ringer buffer containing various concentrations of **Lesinurad Sodium** or vehicle control.
- To initiate the uptake, [¹⁴C]-labeled uric acid (typically at a final concentration of 25-50 µM) is added to each well, and the cells are incubated for a defined period (e.g., 5-15 minutes) at 37°C.
- The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.

3. Measurement and Data Analysis:

- The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
- The amount of [¹⁴C]-uric acid taken up by the cells is quantified using a liquid scintillation counter.
- The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

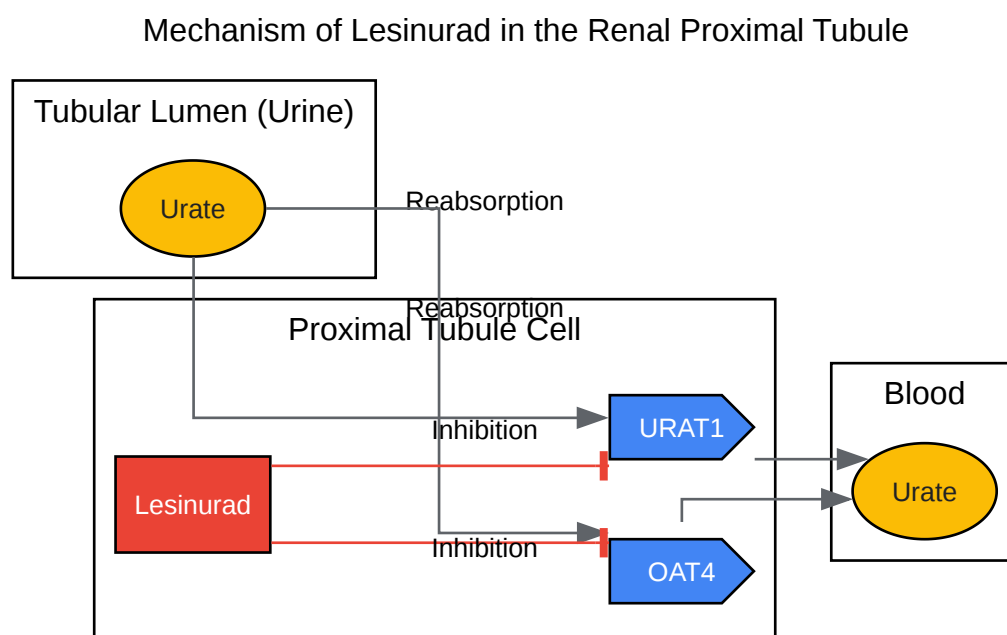
- The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

A non-radioactive method can also be employed where intracellular uric acid concentrations are measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[9][10][11][12][13]}

Visualizations

Mechanism of Action and Experimental Workflow

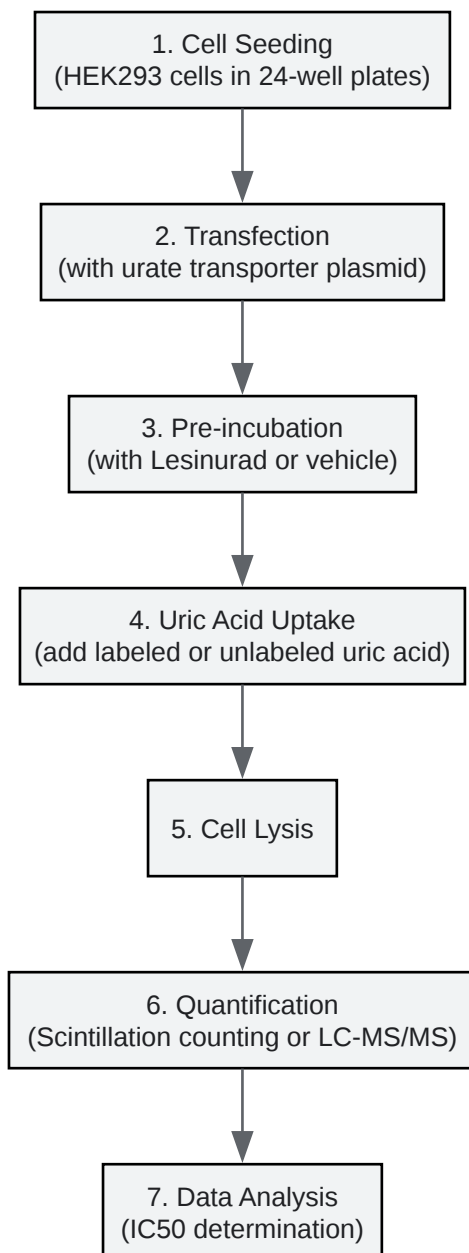
The following diagrams illustrate the mechanism of action of Lesinurad and the general workflow of the in vitro inhibition assay.



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Caption: Mechanism of Lesinurad in the renal proximal tubule.

Experimental Workflow for In Vitro Inhibition Assay



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- To cite this document: BenchChem. [A Cross-Species Examination of Lesinurad Sodium's Potency on Urate Transporters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608527#cross-species-comparison-of-lesinurad-sodium-s-effect-on-urate-transporters]

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